1-[(3-chloro-4-fluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, substituted with a chlorofluorophenoxy group and a piperidyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluorophenol with a suitable alkylating agent to form the chlorofluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to introduce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClFN4O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClFN4O2/c1-22-7-4-12(5-8-22)20-17(24)16-6-9-23(21-16)11-25-13-2-3-15(19)14(18)10-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,20,24) |
InChI Key |
ASOQVJUNNWIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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